molecular formula C20H20F3NO4 B2386185 6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795423-45-8

6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2386185
CAS No.: 1795423-45-8
M. Wt: 395.378
InChI Key: OSJONMFCOQPXQP-UHFFFAOYSA-N
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Description

6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is an intriguing organic compound that has drawn attention in various fields due to its distinctive structure and diverse applications. With a complex arrangement of pyrrolidinyl and pyranyl moieties, it presents multiple functional groups, making it a valuable target for synthetic and analytical chemists.

Scientific Research Applications

6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has broad applications across several scientific domains:

  • Chemistry: : Its complex structure makes it a suitable model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : It serves as a potential lead compound in drug discovery due to its bioactive moieties.

  • Medicine: : There is potential for therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.

  • Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves a multi-step process:

  • Formation of the Pyrrolidin-3-yl Oxy Intermediate: : This involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under appropriate conditions to form the intermediate.

  • Attachment of the Propanoyl Group: : The intermediate reacts with propionyl chloride in the presence of a base to form the propanoyl derivative.

  • Cyclization to Form the Pyranyl Ring: : Finally, the pyranone moiety is introduced through a cyclization reaction involving the propanoyl pyrrolidinyl intermediate and methyl acetoacetate under acidic conditions.

Industrial Production Methods

Industrial-scale production often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This involves using more efficient catalysts, scaling up the reaction apparatus, and employing automated processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, especially at the methyl group or the pyrrolidinyl ring, leading to the formation of various oxidized derivatives.

  • Reduction: : The pyranone and propanoyl groups can be reduced under suitable conditions, producing alcohols or amines as major products.

  • Substitution: : The trifluoromethyl phenyl ring is susceptible to electrophilic aromatic substitution, while the pyrrolidinyl group can undergo nucleophilic substitution.

Common Reagents and Conditions Used

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions vary depending on the functional group being targeted but generally involve strong acids, bases, or electrophiles.

Major Products Formed

The major products are varied, including hydroxyl derivatives, reduced amines, and substituted aromatic compounds, depending on the reagents and conditions used.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action largely depends on its application:

  • In biological systems: , it might act by inhibiting or activating specific enzymes or receptors, modulating biochemical pathways.

  • In chemical reactions: , it acts as a reagent or intermediate, facilitating various transformations due to its reactive functional groups.

Comparison with Similar Compounds

Highlighting Its Uniqueness

Compared to other pyrrolidinyl and pyranyl derivatives, this compound is unique due to the presence of the trifluoromethyl phenyl group, which significantly influences its reactivity and biological activity.

List of Similar Compounds

  • 6-Methyl-4-((1-(3-(4-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

  • 6-Methyl-4-((1-(3-(4-chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

  • 6-Methyl-4-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Each of these similar compounds has slight variations in their phenyl groups, leading to differences in their reactivity and applications.

Properties

IUPAC Name

6-methyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO4/c1-13-10-17(11-19(26)27-13)28-16-8-9-24(12-16)18(25)7-4-14-2-5-15(6-3-14)20(21,22)23/h2-3,5-6,10-11,16H,4,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJONMFCOQPXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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